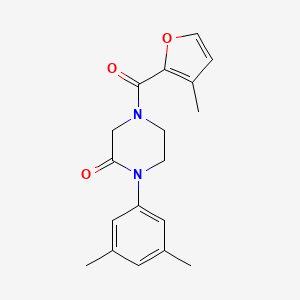

![molecular formula C21H26F2N4O B5500053 5-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5500053.png)

5-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-4,6-dimethyl-2-pyrimidinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Research on complex pyrimidine derivatives, such as those related to the given compound, often focuses on their synthesis, structural characterization, and the exploration of their physical and chemical properties. These compounds find applications in various fields, including pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

Pyrimidine derivatives can be synthesized through various methods, including the condensation reactions of appropriate precursors. For instance, the synthesis of complex pyrimidine derivatives may involve reactions between diamine monomers and dianhydrides under controlled conditions to yield polyimides with specific functional groups and structural features relevant to the target compound's synthesis (Madhra et al., 2002).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their chemical reactivity and physical properties. X-ray crystallography and NMR spectroscopy are common techniques used for structural analysis. These methods have revealed that pyrimidine rings can adopt non-planar conformations due to the substitution at various positions, influencing the molecule's overall geometry and intermolecular interactions (Jorge Trilleras et al., 2008).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitution, condensation, and cyclization, which can be utilized to introduce different functional groups or to construct complex architectures. The chemical reactivity of these compounds is influenced by the nature of the substituents and the pyrimidine ring's electronic properties.

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystallinity, depend on their molecular structure. For instance, the introduction of fluorinated groups can significantly enhance the solubility and thermal stability of polyimides derived from pyrimidine, making them suitable for high-performance applications (Guan et al., 2014).

Aplicaciones Científicas De Investigación

Optical and Dielectric Properties of Novel Polyimides

Research on novel fluorinated polyimides derived from aromatic diamine monomers, including those with pyrimidine and piperidine units, reveals insights into their optical and dielectric properties. These polyimides exhibit good solubility in polar solvents, can form transparent films, and show low moisture absorptions. They possess outstanding mechanical properties, low dielectric constants, and high thermal stability, making them suitable for high-performance applications in electronics and aerospace industries (Guan et al., 2014).

Synthesis and Properties of Fluorinated Polyimides

Further research into fluorinated polyimides based on novel diamine monomers, including pyridine and thiophene derivatives, has led to materials with low water absorption rates and low dielectric constants. These materials, characterized by high thermal stability and the ability to form tough transparent films, find potential applications in the fields of electronics for their insulating properties and in materials science for their mechanical robustness (Madhra et al., 2002).

Hydrogen-Bonded Ribbons in Pyrimidine Derivatives

In the study of ethyl (E)-3-[2-amino-4,6-bis(dimethylamino)pyrimidin-5-yl]-2-cyanoacrylate and related compounds, researchers have observed the formation of hydrogen-bonded ribbons, illustrating the importance of molecular structure in determining the supramolecular aggregation of these compounds. This work underscores the role of highly-substituted pyrimidine rings in pharmaceuticals and materials science, especially in the design of molecular structures with specific bonding and assembly properties (Trilleras et al., 2008).

Luminescent Properties of Cadmium(II) Complexes

Studies on cadmium(II) complexes with bis(iminoalkyl)pyridine derivatives have demonstrated that these complexes exhibit luminescent properties at room temperature, both in solution and in the solid state. The research into these complexes, which include pyridine and iminoethyl groups, highlights their potential use in optical materials, sensors, and electronic devices due to their fluorescent emissions originating from ligand-centered transitions (Fan et al., 2004).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-amino-4,6-dimethylpyrimidin-5-yl)-1-[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26F2N4O/c1-13-17(14(2)26-21(24)25-13)11-20(28)27-10-4-5-15(12-27)8-9-16-18(22)6-3-7-19(16)23/h3,6-7,15H,4-5,8-12H2,1-2H3,(H2,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMFGYRCTIIOCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)C)CC(=O)N2CCCC(C2)CCC3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-{3-[2-(2,6-Difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-4,6-dimethyl-2-pyrimidinamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5499972.png)

![1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5499975.png)

![N,5-dimethyl-N-[(5-methyl-2-thienyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5499984.png)

![6-(4-chloro-3-nitrophenyl)-3-[(2-fluorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5499993.png)

![N-(2-(4-bromophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-methoxybenzamide](/img/structure/B5500012.png)

![2-(4-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B5500022.png)

![1-benzoyl-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5500024.png)

![3-({[3-(acetylamino)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5500035.png)

![methyl 3-{4-[2-amino-3-cyano-5-methyl-6-(5-methyl-2-furyl)pyridin-4-yl]-1H-pyrazol-1-yl}propanoate](/img/structure/B5500043.png)

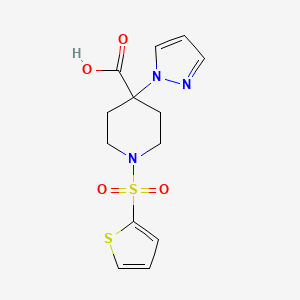

![methyl 2-({3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoacryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B5500044.png)

![1-[(3-methyl-1-benzofuran-2-yl)carbonyl]azocane](/img/structure/B5500052.png)

![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-morpholin-4-ylpyrimidine-5-carboxamide](/img/structure/B5500068.png)